molecular formula C10H11N5 B8743729 3-(Pyridin-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 945262-29-3

3-(Pyridin-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B8743729
CAS No.: 945262-29-3
M. Wt: 201.23 g/mol
InChI Key: GNZXCVATTPQTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

945262-29-3

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

3-pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C10H11N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h1-4,12H,5-7H2

InChI Key

GNZXCVATTPQTRU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C3=CC=NC=C3)CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Pyridinyl)[1,2,4]triazolo[4,3-a]pyrazine (538 mg, 2.73 mmol) was hydrogenated under atmospheric hydrogen with 10% Pd/C as a catalyst in ethanol at ambient temperature for 36 hours. The catalyst was filtered off and the solvent was evaporated. The residue was purified on silica gel chromatography using 0-20% of 2M methanol in ammonia—Dichloromethane as eluent to give 3-(4-pyridinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine (0.288 g).
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.